

A Predictive Spectroscopic Guide to 3-Chloro-4-(piperidin-1-yl)aniline

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Compound of Interest

Compound Name: 3-Chloro-4-(piperidin-1-yl)aniline

CAS No.: 55403-26-4

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Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of **3-Chloro-4-(piperidin-1-yl)aniline**, a substituted aniline with potential applications in pharmaceutical and materials science research. Due to the limited availability of public experimental spectral data for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. By drawing upon established substituent effects and data from analogous structures, this guide offers researchers a robust predictive framework for the identification and characterization of this compound. Detailed methodologies for acquiring such data are also presented to facilitate future experimental validation.

Introduction

3-Chloro-4-(piperidin-1-yl)aniline is a poly-functionalized aromatic amine. Its structure, incorporating a primary amine, a halogenated benzene ring, and a tertiary amine within a piperidine moiety, suggests a rich and distinct spectroscopic profile. Understanding this profile

is paramount for confirming its identity in synthesis, elucidating its structure, and predicting its behavior in various chemical environments. Substituted anilines are a critical class of compounds, serving as versatile intermediates in the synthesis of dyes, polymers, and a wide array of biologically active molecules.[1] This guide provides an in-depth, predictive analysis of its ^1H NMR, ^{13}C NMR, IR, and MS data.

Molecular Structure

The structural features of **3-Chloro-4-(piperidin-1-yl)aniline** are the primary determinants of its spectroscopic output. The interplay between the electron-donating effects of the amino and piperidinyl groups and the electron-withdrawing, inductive effect of the chlorine atom creates a unique electronic environment on the aromatic ring.

Figure 1: Molecular Structure of **3-Chloro-4-(piperidin-1-yl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on well-established substituent chemical shift (SCS) effects and typical values for heterocyclic systems.[2]

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, piperidinyl, and amine protons.

- Aromatic Region (δ 6.5-7.5 ppm): The benzene ring has three protons. The amino group is a strong electron-donating group (+R effect), which shields the ortho and para positions. The piperidine group, being an N-aryl amine, also donates electron density. Conversely, the chlorine atom has an electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+R).
 - H-2': This proton is ortho to the chlorine and meta to the amine. It is expected to be the most downfield of the aromatic protons, appearing as a doublet.
 - H-5': This proton is ortho to the piperidine and meta to both the amine and chlorine. It is expected to be significantly shielded and will likely appear as a doublet.

- H-6': This proton is ortho to the amine and meta to the piperidine and chlorine. It is expected to be the most shielded aromatic proton, appearing as a doublet of doublets.
- Piperidine Region (δ 1.5-3.5 ppm): The piperidine ring protons will exhibit characteristic aliphatic signals.
 - α -Protons (H-2, H-6): These four protons are adjacent to the nitrogen atom connected to the aromatic ring and will be deshielded, appearing as a multiplet around δ 3.0-3.5 ppm.
 - β -Protons (H-3, H-5): These four protons are expected to appear as a multiplet in the range of δ 1.7-2.0 ppm.[3]
 - γ -Protons (H-4): These two protons are furthest from the nitrogen and should be the most shielded, appearing as a multiplet around δ 1.5-1.7 ppm.[3]
- Amine Protons (Variable): The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature but can be expected in the range of δ 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment	Predicted δ (ppm)	Predicted Multiplicity	Integration
Aromatic H-2'	7.0 - 7.2	d	1H
Aromatic H-5'	6.8 - 7.0	d	1H
Aromatic H-6'	6.6 - 6.8	dd	1H
Amine (-NH ₂)	3.5 - 4.5	br s	2H
Piperidine α -H (2,6)	3.0 - 3.5	m	4H
Piperidine β -H (3,5)	1.7 - 2.0	m	4H

| Piperidine γ -H (4) | 1.5 - 1.7 | m | 2H |

Predicted ¹³C NMR Spectrum

The ^{13}C NMR spectrum will provide information on each unique carbon environment in the molecule.

- Aromatic Region (δ 110-150 ppm): The chemical shifts of the aromatic carbons are strongly influenced by the substituents.
 - C-4' (ipso-piperidine): This carbon, bonded to the piperidinyll nitrogen, will be significantly deshielded due to the nitrogen's electronegativity and resonance donation, likely appearing around δ 145-150 ppm.
 - C-1' (ipso-amine): The carbon bearing the amino group is also expected to be deshielded, appearing in the δ 140-145 ppm range.
 - C-3' (ipso-Cl): The carbon attached to chlorine will be deshielded, with an expected shift around δ 120-125 ppm.
 - C-2', C-5', C-6': These carbons bearing hydrogen atoms will have shifts determined by the combined electronic effects of the substituents. Generally, carbons ortho and para to the strong $-\text{NH}_2$ and $-\text{NR}_2$ donors will be shielded (shifted upfield).[\[4\]](#)[\[5\]](#)
- Piperidine Region (δ 20-55 ppm):
 - α -Carbons (C-2, C-6): These carbons, directly attached to the nitrogen, will be the most deshielded of the aliphatic carbons, expected around δ 50-55 ppm.[\[6\]](#)
 - β -Carbons (C-3, C-5): These carbons will be found further upfield, likely in the δ 25-30 ppm range.[\[6\]](#)
 - γ -Carbon (C-4): This carbon should be the most shielded, with a predicted chemical shift around δ 23-26 ppm.[\[6\]](#)

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted δ (ppm)
Aromatic C-1'	140 - 145
Aromatic C-2'	118 - 122
Aromatic C-3'	120 - 125
Aromatic C-4'	145 - 150
Aromatic C-5'	115 - 120
Aromatic C-6'	112 - 117
Piperidine α -C (2,6)	50 - 55
Piperidine β -C (3,5)	25 - 30

| Piperidine γ -C (4) | 23 - 26 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.^{[7][8]}

- N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3500-3300 cm^{-1} region due to asymmetric and symmetric stretching modes.^{[9][10]}
- C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm^{-1} . Aliphatic C-H stretches from the piperidine ring will be observed as stronger bands just below 3000 cm^{-1} .
- N-H Bending: The scissoring vibration of the primary amine is expected in the 1650-1580 cm^{-1} region.^[9]
- C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1600-1450 cm^{-1} region.
- C-N Stretching: The aromatic C-N stretch is anticipated to be a strong band between 1335-1250 cm^{-1} . The aliphatic C-N stretch will be in the 1250-1020 cm^{-1} range.^[7]

- C-Cl Stretching: The carbon-chlorine stretch typically appears in the fingerprint region, often between 850-550 cm^{-1} .

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
3450 - 3400	Asymmetric N-H Stretch	Primary Aromatic Amine
3380 - 3320	Symmetric N-H Stretch	Primary Aromatic Amine
3100 - 3000	C-H Stretch	Aromatic
2980 - 2850	C-H Stretch	Aliphatic (Piperidine)
1620 - 1580	N-H Bend (Scissoring)	Primary Amine
1600, 1500, 1450	C=C Stretch (in-ring)	Aromatic
1330 - 1260	C-N Stretch	Aromatic Amine
1200 - 1100	C-N Stretch	Aliphatic Amine
850 - 750	C-H Out-of-plane Bend	Aromatic

| 750 - 650 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structure confirmation.

Molecular Ion Peak

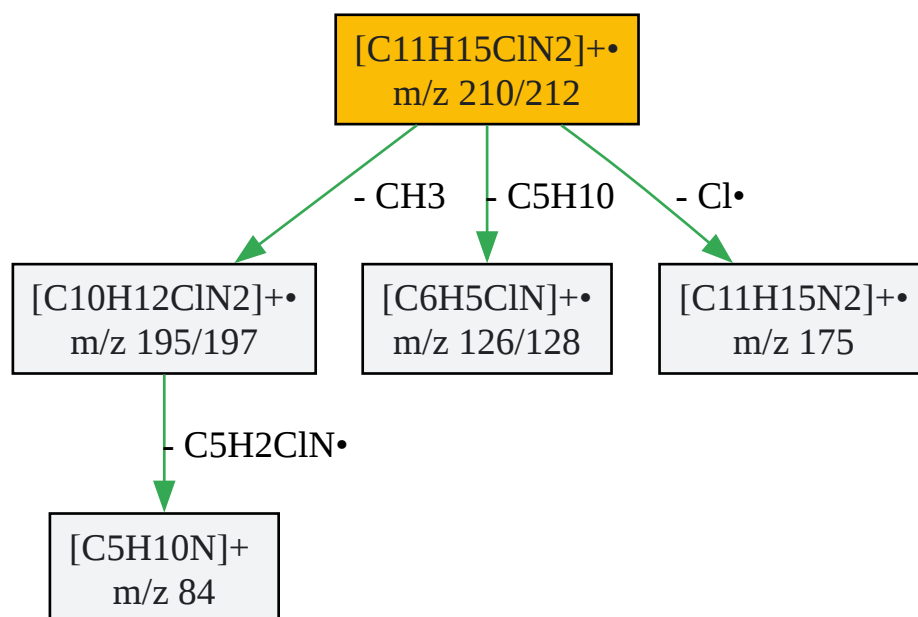
The molecular formula is $\text{C}_{11}\text{H}_{15}\text{ClN}_2$. The nominal molecular weight is 210 g/mol. A key feature will be the isotopic pattern of the molecular ion (M^+) due to the presence of chlorine. Chlorine has two major isotopes, ^{35}Cl and ^{37}Cl , in an approximate natural abundance of 3:1. Therefore, the mass spectrum should exhibit:

- An M^+ peak at m/z 210 (corresponding to the molecule with ^{35}Cl).

- An $[M+2]^+$ peak at m/z 212 (corresponding to the molecule with ^{37}Cl).
- The relative intensity of the m/z 210 to m/z 212 peak will be approximately 3:1. This signature is highly characteristic of a monochlorinated compound. Predicted m/z values for the protonated molecule ($[M+H]^+$) are 211.1 and 213.1.[11]

Predicted Fragmentation Pathway

The fragmentation of anilines and piperidines follows established patterns. The most likely fragmentation pathway for **3-Chloro-4-(piperidin-1-yl)aniline** involves initial ionization followed by cleavage at various bonds. Alpha-cleavage relative to the piperidine nitrogen is a common and favorable pathway.



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Sources

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